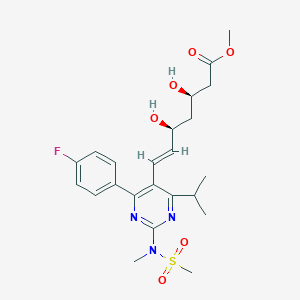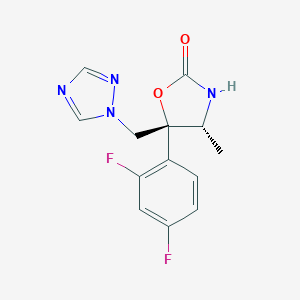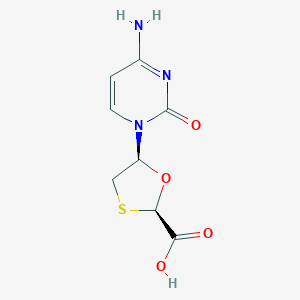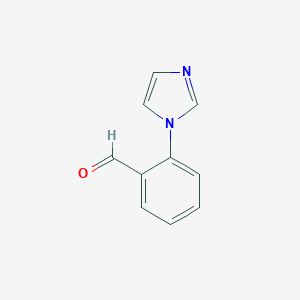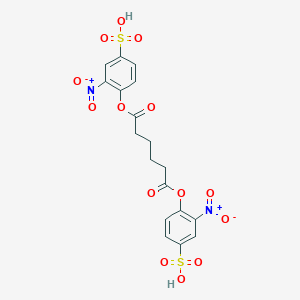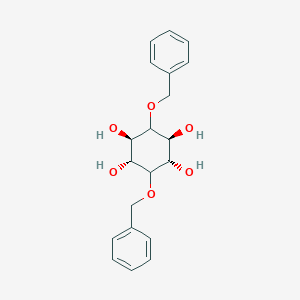
2,5-Di-O-benzylmyoinositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di-O-benzylmyoinositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of myoinositol, which is a naturally occurring sugar alcohol found in many foods and is known for its health benefits. The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2,5-Di-O-benzylmyoinositol has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that 2,5-Di-O-benzylmyoinositol has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to enhance the effectiveness of chemotherapy drugs when used in combination with them.
Another area of research where 2,5-Di-O-benzylmyoinositol has shown potential is in the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been found to reduce the levels of blood glucose and insulin in these animals.
Mecanismo De Acción
The mechanism of action of 2,5-Di-O-benzylmyoinositol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. It has also been found to activate certain signaling pathways that are involved in the regulation of insulin sensitivity and glucose uptake.
Efectos Bioquímicos Y Fisiológicos
2,5-Di-O-benzylmyoinositol has several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to reduce the levels of certain inflammatory cytokines, which are involved in the development of cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Di-O-benzylmyoinositol in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. It also has the potential to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2,5-Di-O-benzylmyoinositol. One of the most significant directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion
In conclusion, 2,5-Di-O-benzylmyoinositol is a compound that has shown significant potential in various fields of scientific research. Its synthesis has been achieved through various methods, and it has been found to have several biochemical and physiological effects. It has potential applications in cancer research and diabetes treatment, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods. One of the most commonly used methods is the benzyl protection method, which involves the reaction of myoinositol with benzyl chloride in the presence of a base such as sodium hydroxide. The benzylated myoinositol is then reacted with benzyl bromide in the presence of a catalyst such as palladium on carbon to yield 2,5-Di-O-benzylmyoinositol.
Propiedades
Número CAS |
141040-66-6 |
|---|---|
Nombre del producto |
2,5-Di-O-benzylmyoinositol |
Fórmula molecular |
C20H24O6 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20? |
Clave InChI |
UCJKCSNAJUPHIM-ZNXRSXASSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Sinónimos |
2,5-di-O-benzyl-myo-inositol 2,5-di-O-benzylmyoinositol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



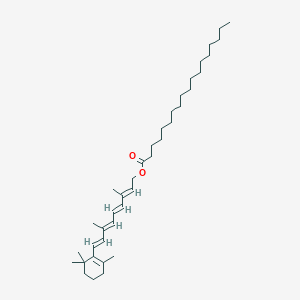
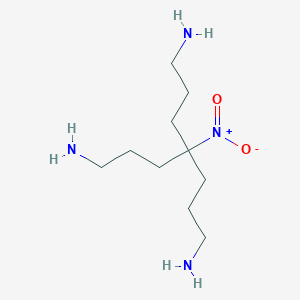

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)




